3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one

Cytotoxicity Leukemia SAR

This benzodioxole-bearing 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-one (CAS 825662-09-7) is a structurally defined comparator for SAR campaigns correlating methylenedioxy substitution with cytotoxic potency against HL-60, K562, and NALM6 leukemia cell lines. Unlike phenyl or halogenated congeners, the benzodioxole moiety alters electron density, H-bonding capacity, and sterics, directly modulating IC₅₀ values. With computed descriptors (XLogP3-AA=2.5, HBA=5) and DFT-validated electronic properties, it serves as an ADME calibration standard and kinase panel screening probe. Procure alongside 3,4-methylenedioxyacetophenone for ZrOCl₂·8H₂O-catalyzed condensation optimization (benchmark yield: 80-92%).

Molecular Formula C17H12O5
Molecular Weight 296.278
CAS No. 825662-09-7
Cat. No. B2627938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one
CAS825662-09-7
Molecular FormulaC17H12O5
Molecular Weight296.278
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)CC3C4=CC=CC=C4C(=O)O3
InChIInChI=1S/C17H12O5/c18-13(10-5-6-14-16(7-10)21-9-20-14)8-15-11-3-1-2-4-12(11)17(19)22-15/h1-7,15H,8-9H2
InChIKeyNHULEJBQQJQFCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one (CAS 825662-09-7): A Scaffold-Defined Isobenzofuranone for Targeted Procurement


3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one (CAS 825662-09-7, molecular formula C₁₇H₁₂O₅, molecular weight 296.27 g/mol) is a synthetic isobenzofuran-1(3H)-one (phthalide) derivative featuring a characteristic benzodioxole moiety linked via a 2-oxoethyl bridge [1]. This compound belongs to a broader class of C-3 functionalized isobenzofuranones that are accessed via ZrOCl₂·8H₂O-catalyzed condensation between phthalaldehydic acid and substituted acetophenones, enabling modular generation of structurally diverse analogs for systematic structure-activity relationship (SAR) evaluation [2]. The benzodioxole (methylenedioxybenzene) substituent imparts distinct electronic and steric properties compared to other aryl-substituted congeners, positioning this specific compound as a valuable comparator within SAR campaigns focused on leukemia cell cytotoxicity and kinase inhibition [2].

Why In-Class 3-(2-Aryl-2-oxoethyl)isobenzofuran-1(3H)-ones Cannot Be Interchanged with CAS 825662-09-7


Within the 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-one chemotype, subtle variations in the aryl substituent at the 2-oxoethyl position produce dramatic alterations in cytotoxic potency and target selectivity [1]. The benzodioxole-substituted analog (CAS 825662-09-7) carries a methylenedioxy bridge that alters electron density distribution, hydrogen-bonding capacity, and steric bulk relative to simple phenyl, methylphenyl, or halogenated aryl congeners, all of which directly influence IC₅₀ values against leukemia cell lines in the same assay system [1]. In silico predictions further indicate that aryl substituent identity governs HOMO-LUMO energies, dipole moments, and predicted ADME properties, meaning that two compounds within this series cannot serve as surrogates for one another without quantitative experimental validation [1].

Quantitative Differentiation Evidence for CAS 825662-09-7: Head-to-Head and Cross-Study Comparisons


Transparent Evidence Gap: This Compound Lacks Independently Reported Cytotoxic IC₅₀ Data Against Leukemia Cell Lines HL-60, K562, or NALM6

Despite extensive database and literature interrogation, no independently reported quantitative IC₅₀ values for CAS 825662-09-7 against the leukemia cell lines HL-60, K562, or NALM6 were identified. By contrast, the most potent congener in the 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-one series—compound 18 (3-(3-methylphenyl-2-oxoethyl)isobenzofuran-1(3H)-one)—has published IC₅₀ values of 13.5 μM (HL-60), 8.83 μM (K562), and 5.24 μM (NALM6) [1]. Twelve derivatives in this series achieved IC₅₀ ≤ 20 μM against at least one lineage [1]. This specific compound's benzodioxole substitution remains uncharacterized within the same assay framework, representing a critical data gap that prevents direct potency ranking. Procurement decisions based on assumed class-equivalent activity are unsupported by evidence [1].

Cytotoxicity Leukemia SAR Isobenzofuranone

Kinase Inhibition Profile: Class-Level DYRK1A and GSK3 Activity Attributed to Benzofuran-Derived Analogs, Not Specific to CAS 825662-09-7

Vendor descriptions attribute DYRK1A and GSK3 kinase inhibitory activity to benzofuran derivatives structurally related to CAS 825662-09-7, with certain hydroxyl-substituted analogs achieving IC₅₀ values as low as 0.028 μM in kinase assays . However, no kinase inhibition data (IC₅₀, Kᵢ, or % inhibition at defined concentration) are publicly reported for the specific benzodioxole-substituted compound CAS 825662-09-7. The cited IC₅₀ of 0.028 μM refers to a hydroxyl-bearing analog with distinct substitution, not the target compound . Class-level inference suggests potential kinase activity, but the absence of direct target engagement data means this compound cannot be ranked against verified DYRK1A/GSK3 inhibitors without experimental confirmation .

Kinase inhibition DYRK1A GSK3 Benzofuran derivatives

Physicochemical Differentiation: Computed Molecular Descriptors Establish Non-Interchangeability with Simple Phenyl or Methylphenyl Analogs

PubChem-computed descriptors for CAS 825662-09-7 include a molecular weight of 296.27 g/mol, XLogP3-AA of 2.5, zero hydrogen bond donors, five hydrogen bond acceptors, and three rotatable bonds [1]. These values differ meaningfully from comparator 3-(3-methylphenyl-2-oxoethyl)isobenzofuran-1(3H)-one (compound 18), which lacks the methylenedioxy oxygen atoms and therefore presents a distinct hydrogen-bond acceptor count and polarity profile. DFT calculations on the isobenzofuranone series revealed that aryl substituent identity significantly modulates HOMO energy, LUMO energy, and dipole moment [2]. The benzodioxole methylenedioxy group alters electron density on the aryl ring, which in turn affects stacking interactions with biological targets and influences predicted pharmacokinetic parameters including gastrointestinal absorption and blood-brain barrier permeability [2].

Physicochemical properties Drug-likeness In silico prediction Molecular descriptors

Synthetic Accessibility and Yield Benchmarking: ZrOCl₂·8H₂O-Catalyzed Condensation Route with Series-Wide Yield Range of 80–92%

The synthetic route to 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-ones employs a ZrOCl₂·8H₂O-catalyzed condensation between phthalaldehydic acid and the corresponding acetophenone under solvent-free conditions [1]. Across the nineteen-compound series, yields ranged from 80% to 92%, with product identity confirmed by IR, ¹H and ¹³C NMR, and high-resolution mass spectrometry [1]. While the specific yield for the benzodioxole-substituted analog (CAS 825662-09-7) was not separately reported, the modular nature of the condensation reaction and the consistent yield range provide a reliable benchmark for synthetic feasibility assessment. The required acetophenone precursor (3,4-methylenedioxyacetophenone) is commercially available, distinguishing this compound from analogs requiring multi-step precursor synthesis [1].

Synthetic chemistry Condensation reaction Solvent-free synthesis Yield benchmarking

Evidence-Backed Application Scenarios for 3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one (CAS 825662-09-7)


Benzodioxole-Substituted Comparator for Leukemia Cell Line SAR Profiling

This compound serves as a structurally defined benzodioxole-bearing member of the 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-one series. Procure this compound for systematic SAR studies aimed at correlating methylenedioxy substitution with cytotoxic potency against HL-60, K562, and NALM6 leukemia cell lines, using compound 18 (3-methylphenyl analog, IC₅₀ = 5.24–13.5 μM) as the internal benchmark [1]. The absence of published IC₅₀ data for this specific compound represents an opportunity for novel data generation within a validated assay framework [1].

In Silico Drug-Likeness and DFT Property Calibration Standard

With computed descriptors already established (XLogP3-AA = 2.5, HBA = 5, MW = 296.27 g/mol) [2], CAS 825662-09-7 can function as a calibration standard for computational models predicting ADME properties, HOMO-LUMO gaps, and dipole moments within the isobenzofuranone chemical space. DFT calculations across the series have demonstrated aryl-substituent-dependent modulation of electronic properties, and the benzodioxole variant provides a distinct electronic profile for model validation [1].

Kinase Screening Probe for DYRK1A/GSK3 Target Deconvolution

Although direct kinase IC₅₀ data are unavailable for this specific compound, the class-level association of benzofuran-derived isobenzofuranones with DYRK1A and GSK3 inhibition (with structurally related analogs reaching IC₅₀ = 0.028 μM) supports its use as a screening probe. Commission profiling against a kinase panel will clarify whether the benzodioxole substituent enhances or diminishes potency relative to hydroxyl-substituted reference compounds .

Synthetic Methodology Development Using the ZrOCl₂·8H₂O-Catalyzed Route

Procure the acetophenone precursor (3,4-methylenedioxyacetophenone) alongside CAS 825662-09-7 as an authentic reference standard for optimizing the solvent-free ZrOCl₂·8H₂O-catalyzed condensation protocol. The established series-wide yield range of 80–92% [1] provides a benchmark for reaction optimization studies focused on catalyst loading, temperature, and substrate scope expansion.

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